molecular formula C5H8BrN3O2S2 B7433995 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide

4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide

カタログ番号 B7433995
分子量: 286.2 g/mol
InChIキー: WPICNWYEBJPXJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide, also known as Br-THZ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in the regulation of cell cycle progression and transcriptional control. Br-THZ has shown promising results in preclinical studies as a potential anticancer agent, making it a subject of interest for scientific research.

作用機序

4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide exerts its anticancer activity by inhibiting CDK7, which is a key component of the transcriptional machinery. CDK7 phosphorylates the RNA polymerase II (Pol II) complex, which is responsible for the transcription of genes involved in cell cycle progression and DNA repair. Inhibition of CDK7 by 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide are primarily related to its inhibition of CDK7. Inhibition of CDK7 leads to the downregulation of genes involved in cell cycle progression and DNA repair, resulting in the inhibition of cancer cell growth and proliferation. Additionally, 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer activity.

実験室実験の利点と制限

The advantages of using 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in lab experiments include its potent inhibitory activity against CDK7, its ability to sensitize cancer cells to other chemotherapeutic agents, and its potential for combination therapy. However, the limitations of using 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in lab experiments include its relatively complex synthesis method and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

将来の方向性

There are several future directions for the scientific research of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the evaluation of its efficacy in combination with other chemotherapeutic agents for the treatment of various types of cancer. Additionally, the development of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide derivatives with improved pharmacokinetic properties and selectivity for CDK7 could lead to the development of more effective anticancer agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide and to identify potential biomarkers for patient selection and monitoring.

合成法

The synthesis of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide involves a multi-step process that begins with the reaction of 2-aminothiazole with formaldehyde and hydrobromic acid to form 4-bromomethyl-2-aminothiazole. This intermediate is then reacted with sulfamic acid to produce 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide. The synthesis of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

科学的研究の応用

The primary application of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in scientific research is as a CDK7 inhibitor. CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy. 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has shown potent inhibitory activity against CDK7 in vitro and in vivo, leading to the inhibition of cancer cell growth and proliferation. Additionally, 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

特性

IUPAC Name

4-(bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S2/c1-8-5-9-3(2-6)4(12-5)13(7,10)11/h2H2,1H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPICNWYEBJPXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)S(=O)(=O)N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。